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Compound of Interest

6,7-Dihydro-5h-
Compound Name:
cyclopenta[b]pyridin-2-ol

cat. No.: B1582587

An In-depth Technical Guide to the Chemical Properties of 6,7-Dihydro-5H-
cyclopenta[b]pyridin-2-ol

Abstract

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged heterocyclic structure, serving
as a foundational building block in the synthesis of a wide array of bioactive molecules.[1] Its
rigid, bicyclic framework is of significant interest to researchers in medicinal chemistry and
materials science. This guide focuses on a specific, yet sparsely documented derivative, 6,7-
Dihydro-5H-cyclopenta[b]pyridin-2-ol (CAS 88499-85-8). Due to the limited availability of
direct experimental data for this specific molecule in peer-reviewed literature, this document
adopts an expert-driven approach. We will elucidate the core chemical properties of this
compound by synthesizing data from its elemental structure, its key synthetic precursors, and
more extensively studied functionalized analogues. This guide provides a comprehensive
overview of its structural identification, predicted spectroscopic signatures, logical synthetic
pathways, and potential applications, offering a robust resource for professionals in drug
discovery and chemical research.

The 6,7-Dihydro-5H-cyclopenta[b]pyridine Core: A
Structural Overview
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The foundational scaffold is a bicyclic heterocycle where a cyclopentane ring is fused to a
pyridine ring.[1] This fusion imparts significant structural rigidity, a desirable trait in drug design
for optimizing molecular interactions with biological targets.[1] The numbering convention for
this system is critical for the unambiguous identification of substituted derivatives.

Caption: Core structure and IUPAC numbering of the 6,7-dihydro-5H-cyclopenta[b]pyridine
scaffold.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol is not
readily available, we can define its basic properties and predict its spectroscopic characteristics
by analyzing its structure and data from closely related analogues.

Core Compound Identification

The fundamental identifiers for the target compound are summarized below.

Property Value Source

CAS Number 88499-85-8 [2][3]
Molecular Formula CsHsNO [3]

Molecular Weight 135.16 g/mol [3]

Appearance Predicted: White to off-white inferred from(1]

solid

Predicted: Soluble in DMSO,
Solubility ethanol; slightly soluble in Inferred from[1]
water

Predicted Spectroscopic Sighatures

The structural characterization of novel derivatives relies heavily on NMR and IR spectroscopy.
Based on published data for carbonitrile-substituted analogues, we can anticipate the key
spectral features for the 2-ol derivative.[4][5][6]
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e 1H NMR: The spectrum is expected to be defined by signals from the aliphatic cyclopentane
ring and the aromatic pyridine ring. The protons on the cyclopentane ring (C5-Hz, C6-Hz, C7-
H2) will likely appear as multiplets in the upfield region (& 2.0-3.5 ppm). The aromatic protons
on the pyridine ring will be downfield, with their splitting patterns and chemical shifts
influenced by the position-2 hydroxyl group.

e 13C NMR: The aliphatic carbons of the cyclopentane ring are expected in the & 20-40 ppm
range.[6][7] The aromatic carbons will appear significantly downfield, with the carbon bearing
the hydroxyl group (C2) showing a characteristic shift.

» IR Spectroscopy: Key absorption bands would include a broad peak around 3200-3400 cm—1
for the O-H stretch, aromatic C-H stretches above 3000 cm™1, aliphatic C-H stretches just
below 3000 cm~1, and C=C/C=N stretching vibrations in the 1500-1600 cm~1 region.[4][6]
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Expected Chemical

Rationale /

Data Type Predicted Feature . Comparative
Shift /| Wavenumber
Compound
Based on shifts
observed for the
Cyclopentane Protons  ~ 6 2.1-3.3 ppm
1H NMR ) ketone and
(CH2) (multiplets) o
carbonitrile
analogues.[6][7]
Consistent with values
Aliphatic Carbons for 6,7-dihydro-5H-
13C NMR ~ 0 20-38 ppm o
(CH2) cyclopenta[b]pyridin-
5-one.[7]
Characteristic of
Hydroxyl Stretch (O- ~3200-3400 cm—? ]
IR phenolic hydroxyl
H) (broad)
groups.
) This peak's absence
Not Applicable i
) helps confirm the
o (Present in reference ]
IR Nitrile Stretch (C=N) structure is not a
compounds at ~2200- o o
carbonitrile derivative.
2220 cm™Y)
[41[5]
Calculated for
MS Molecular lon [M+H]* m/z 136.07

CsH1oNO™.

Synthetic Strategies and Mechanistic Insights

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol is not explicitly detailed in the

available literature. However, a logical approach involves the synthesis of a key intermediate,

the corresponding ketone, followed by strategic functionalization of the pyridine ring.

Synthesis of the Key Precursor: 6,7-Dihydro-5H-

cyclopenta[b]pyridin-5-one

A robust and efficient method for synthesizing the ketone analogue involves the direct oxidation

of the methylene (CHz) group adjacent to the pyridine ring in 2,3-cyclopentenopyridine.[7][8]
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This reaction demonstrates high yield and excellent chemoselectivity.

Causality Behind Experimental Choice: The selection of a manganese (Mn(OTf)2) catalyst with
an oxidant like tert-Butyl hydroperoxide (t-BuOOH) is strategic.[8] This system is effective for
oxidizing C-H bonds at positions "activated" by an adjacent aromatic ring (a benzylic-like
position), selectively converting the C5 methylene group to a carbonyl without over-oxidizing
the molecule.[8] Performing the reaction in water aligns with green chemistry principles.[8]

Reagents:
a | -Mn(OTh: (Catalyst)
Start: 2,3-Cyclopentenopyridine - ¢BUOON (Oricant)

Click to download full resolution via product page
Caption: Experimental workflow for the synthesis of the ketone precursor.[7][8]
Experimental Protocol: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[7]

e Reaction Setup: In an oven-dried flask under air, combine 2,3-cyclopentenopyridine (1a),
Mn(OTf)z (catalyst), and water (solvent).

e Initiation: Add t-BuOOH (oxidant, 65% in H20) to the stirring mixture at 25 °C.
¢ Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

e Workup: Upon completion, quench the reaction. Extract the aqueous mixture with ethyl
acetate (3 x 10 mL).

« |solation: Combine the organic layers, dry over anhydrous Na=SOa, filter, and concentrate
under reduced pressure.

« Purification: Purify the resulting residue via flash column chromatography (Ethyl
acetate/Petroleum ether gradient) to yield the final product.

Proposed Synthesis of 6,7-Dihydro-5H-
cyclopenta[b]pyridin-2-ol
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With no direct published synthesis, a plausible route can be proposed based on established
pyridine chemistry. A common method to introduce a hydroxyl group at the 2-position of a
pyridine ring is through the formation of a pyridine N-oxide, followed by rearrangement.

o N-Oxidation: The nitrogen on the pyridine ring of a suitable precursor (e.g., 6,7-dihydro-5H-
cyclopenta[b]pyridine) would first be oxidized using an agent like meta-chloroperoxybenzoic
acid (m-CPBA).

o Rearrangement: The resulting N-oxide can then be treated with acetic anhydride, which
typically leads to an acetate ester at the 2-position via an electrophilic rearrangement
mechanism.

» Hydrolysis: Finally, hydrolysis of the acetate ester under basic or acidic conditions would
yield the target 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol.

This proposed pathway is a standard, high-value strategy for functionalizing pyridine rings and
represents a logical starting point for any research campaign targeting this molecule.

Reactivity, Derivatization, and Applications

The utility of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is demonstrated by its
successful derivatization into compounds with potent biological or material properties.

Derivatization via Cyclocondensation

A powerful method for elaborating the core structure involves a cyclocondensation reaction. For
example, reacting 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the
presence of a sodium alkoxide catalyst yields highly functionalized 6,7-dihydro-5H-
cyclopenta[b]pyridine-3-carbonitrile compounds.[4][5]

Mechanistic Insight: This reaction proceeds via an initial Michael addition of the dinitrile anion
to the diarylidenecyclopentanone, followed by an intramolecular cyclization and subsequent
aromatization (via loss of Hz2) to form the stable pyridinone ring system. The use of sodium
alkoxide serves as both the base to generate the nucleophile and as a catalyst for the
cyclization.[5]
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Caption: Logical workflow for the synthesis of functionalized derivatives via cyclocondensation.

[4][5]

Potential Applications

o Pharmaceutical Intermediates: The parent scaffold is a key precursor for synthesizing
bioactive molecules, including potential kinase inhibitors and antiviral agents.[1] The
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introduction of a hydroxyl group at the 2-position provides a handle for further
functionalization or for direct interaction (e.g., hydrogen bonding) with protein targets.

o Corrosion Inhibitors: Heavily substituted derivatives of this scaffold have demonstrated
exceptional efficacy as corrosion inhibitors for carbon steel in acidic media.[4][5] These
molecules function by adsorbing onto the steel surface, forming a protective film that retards
corrosive attack.[5]

Safety and Handling

No specific safety data for 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol is published. However,
based on the GHS classifications for the closely related ketone and diol analogues, the
following hazards should be assumed until proven otherwise[9][10]:

Acute Toxicity, Oral: Harmful if swallowed.[9][10]

Skin Corrosion/Irritation: Causes skin irritation.[9][10]

Eye Damage/Irritation: Causes serious eye irritation.[9][10]

Specific Target Organ Toxicity: May cause respiratory irritation.[9][10]

Recommended Handling Procedures:

Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a cool, dry, and dark place under an inert atmosphere.

Conclusion

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol is a molecule of high potential interest, stemming
from a structurally rigid and synthetically versatile scaffold. While direct experimental
characterization remains to be published, this guide has provided a comprehensive technical
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overview by leveraging data from its key precursors and functionalized analogues. We have
outlined its core physicochemical properties, predicted its spectroscopic fingerprint, detailed a
robust synthesis for its ketone precursor, proposed a logical pathway for its own synthesis, and
discussed its potential applications in drug discovery and materials science. This synthesized
knowledge provides a solid foundation for researchers and drug development professionals
seeking to explore the chemistry and utility of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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